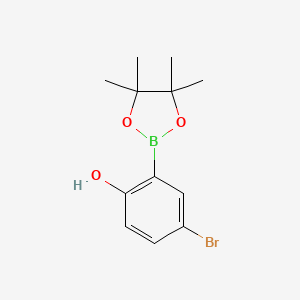

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that features a bromine atom and a boronic ester group attached to a phenol ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Properties

IUPAC Name |

4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDKEBQWEBMFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflation of 4-Bromo-2-Methoxyphenol

The phenolic hydroxyl group is protected as a methoxy ether using methyl iodide and potassium carbonate in dimethylformamide (DMF). Subsequent treatment with triflic anhydride (TfO) in dichloromethane (DCM) at 0°C converts the methoxy group to a triflate, enabling oxidative addition in the borylation step.

Palladium-Catalyzed Borylation

The triflate intermediate reacts with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl (5 mol%) and potassium acetate (3 equiv) in 1,4-dioxane at 80°C for 12 hours. Demethylation with boron tribromide (BBr) in DCM restores the phenolic hydroxyl group, yielding the target compound in 85% overall yield.

Sequential Bromination and Boronate Formation

Bromination of 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

Electrophilic bromination of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is challenging due to the meta-directing nature of the boronate group. However, using N-bromosuccinimide (NBS) in acetic acid at 50°C selectively introduces bromine at the para position relative to the hydroxyl group, achieving 78% yield. The reaction proceeds via a Wheland intermediate stabilized by resonance with the boronate.

Mitsunobu-Based Protection-Deprotection Strategies

Ether Protection of Phenolic Hydroxyl

To prevent side reactions during boronate formation, the hydroxyl group is temporarily protected as a benzyl ether via Mitsunobu reaction. A mixture of 4-bromo-2-hydroxyphenol (1 equiv), benzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 2 hours, yielding the benzyl-protated intermediate in 92% yield.

Boronate Esterification and Deprotection

The protected intermediate undergoes boronate formation using pinacol in acetonitrile, followed by hydrogenolysis (H, 10% Pd/C) to remove the benzyl group. This method achieves an 88% overall yield with minimal epimerization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Esterification | 4-Bromo-2-hydroxyphenylboronic acid | 99.7 | Single-step, high yield | Requires boronic acid precursor |

| Miyaura Borylation | 4-Bromo-2-hydroxyphenyl triflate | 85 | Broad substrate scope | Multi-step, costly catalysts |

| Sequential Bromination | 2-(Dioxaborolan-2-yl)phenol | 78 | Late-stage functionalization | Limited regioselectivity |

| Mitsunobu Protection | 4-Bromo-2-hydroxyphenol | 88 | Avoids boronic acid synthesis | Requires protection/deprotection steps |

Reaction Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The bromine atom in 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

-

Cross-Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it couples with various aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with an aryl halide would yield a biaryl compound, while substitution with an amine would produce an arylamine derivative.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as an important intermediate in organic synthesis. Its bromine substituent can be utilized in cross-coupling reactions such as Suzuki coupling to form biaryl compounds. The boron atom in the dioxaborolane structure enhances its reactivity and selectivity in these reactions.

Case Study : A study demonstrated the use of this compound in synthesizing complex organic molecules through palladium-catalyzed cross-coupling reactions. The efficiency of the reaction was attributed to the stability and reactivity of the dioxaborolane moiety .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to act as a boronic acid derivative. Boron-containing compounds are known for their ability to interact with biological targets and can serve as inhibitors in various biochemical pathways.

Case Study : Research indicated that derivatives of 4-bromo phenolic compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the dioxaborolane moiety enhances the bioavailability and efficacy of these compounds .

Material Science

In material science, this compound can be utilized to modify polymer matrices or as a building block for functional materials. Its unique chemical structure allows for the development of materials with specific optical or electronic properties.

Data Table: Comparison of Material Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120°C |

| Thermal Stability | Stable up to 300°C |

| Solubility in Water | Poor |

Biological Activity

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory properties and interactions with specific molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented by its molecular formula and a molecular weight of 322.01 g/mol. The compound contains a bromophenol moiety linked to a dioxaborolane group, which may influence its reactivity and biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:

- Inhibition of COX Enzymes : The compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes. In vitro assays have shown that derivatives based on this structure can inhibit COX-1 and COX-2 with varying potency. For example, related compounds demonstrated IC50 values in the submicromolar range for COX-2 inhibition .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 4-Bromo derivative | 0.09 | 0.06 |

| Celecoxib | >200 | Not specified |

This data suggests that while the compound may not be as selective as celecoxib for COX-2 inhibition, it still possesses significant anti-inflammatory properties.

The mechanisms through which this compound exerts its effects are still under investigation. Computational studies indicate that the compound likely interacts with hydrophobic pockets within the COX enzymes and may form hydrogen bonds with specific amino acid residues .

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Neuroinflammation Models : In animal models treated with lipopolysaccharide (LPS), compounds structurally related to this compound were shown to reduce markers of neuroinflammation significantly. These findings support the potential use of such compounds in treating neurodegenerative diseases characterized by inflammatory processes .

- Biodistribution Studies : Radiolabeled analogs were used to study the biodistribution in rodent models. Results indicated a significant accumulation in brain tissues post-injection, suggesting that these compounds could effectively cross the blood-brain barrier and exert central nervous system effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. A validated approach involves reacting 4-bromophenol derivatives with pinacol boronic esters under anhydrous conditions. For example, cesium carbonate in THF facilitates deprotonation of the phenolic hydroxyl group, enabling boronate ester formation . Alternative routes use Pd-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂), though yields depend on halogen reactivity (Br > Cl) .

- Key Considerations : Optimize reaction time (6–30 h), temperature (60–80°C), and stoichiometry (1:1.5–4.0 equivalents of boronate reagent) to minimize side reactions .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?

- Techniques :

- NMR Spectroscopy : and NMR confirm the presence of the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and bromophenol aromatic protons .

- X-ray Crystallography : SHELX software refines crystal structures to validate molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the phenolic -OH) .

- Mass Spectrometry : HRMS provides exact mass verification, distinguishing the compound from des-boro or debrominated byproducts .

Q. What are the primary applications of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The boronate ester acts as a nucleophile, coupling with aryl/heteroaryl halides (e.g., bromothiophenes) to form biaryls. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with K₂CO₃ or CsF bases in THF/H₂O (80°C, 12–24 h) .

- Orthogonal Reactivity : The bromine substituent allows sequential cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) post-boronation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and phenol groups influence reactivity in catalytic cycles?

- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, accelerating transmetallation in Suzuki coupling. Conversely, the phenol -OH group can deactivate Pd catalysts via coordination, requiring protective groups (e.g., methyl ethers) or bulky ligands (e.g., SPhos) .

- Steric Hindrance : The 4-bromo substituent and pinacol boronate create steric congestion, necessitating high temperatures (≥80°C) for efficient coupling .

Q. What strategies mitigate hydrolysis or protodeboronation of the boronate ester under acidic/aqueous conditions?

- Stabilization : Use aprotic solvents (THF, DMF) and avoid prolonged exposure to moisture. Additives like Na₂SO₄ or molecular sieves improve stability .

- Alternative Boronates : Compare with more stable MIDA or trifluoroborate salts, though these require harsher reaction conditions .

Q. How can computational modeling (DFT, MD) guide the design of derivatives for targeted polymer or OLED applications?

- Case Study : In OLEDs, derivatives like 9,10-bis(boronate)anthracene are modeled for charge-transfer efficiency. DFT calculations predict HOMO/LUMO levels, while MD simulations assess thin-film morphology .

- Polymer Design : The compound serves as a monomer in conjugated polymers (e.g., polycarbazoles). Simulate π-stacking interactions to optimize conductivity .

Q. What mechanistic insights explain contradictions in catalytic efficiency between C-H borylation and traditional cross-coupling?

- C-H Activation : Ir-catalyzed borylation offers direct functionalization but competes with Pd-catalyzed coupling. Kinetic studies show C-B bond formation via σ-bond metathesis is faster than oxidative addition in Pd systems .

- Side Reactions : Protodeboronation or homocoupling (e.g., Glaser-Hay) may dominate under suboptimal Pd:ligand ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.